molecular formula C17H14N4O2 B12174813 N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12174813
M. Wt: 306.32 g/mol
InChI Key: DLYXENAHXNAZNV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1H-indol-5-yl)-3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxamide. This name reflects its fused bicyclic system, where the oxazolo[5,4-b]pyridine core is substituted with methyl groups at positions 3 and 6, and a carboxamide group at position 4 linked to the 5-position of an indole ring.

The molecular formula C₁₇H₁₄N₄O₂ corresponds to a molecular weight of 306.32 g/mol. Key structural features include:

  • A planar oxazolo[5,4-b]pyridine system with fused oxazole and pyridine rings.
  • Methyl substituents at C3 and C6, enhancing hydrophobic interactions.
  • A carboxamide bridge connecting the oxazolo-pyridine core to the indole moiety.
Parameter Value
Molecular formula C₁₇H₁₄N₄O₂
Molecular weight 306.32 g/mol
SMILES CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4
InChIKey DLYXENAHXNAZNV-UHFFFAOYSA-N

The indole group introduces aromatic π-stacking potential, while the carboxamide provides hydrogen-bonding capabilities.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallographic studies of related oxazolo[5,4-b]pyridine derivatives reveal planar bicyclic systems with bond lengths and angles consistent with aromatic heterocycles. For example, in 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, the dihedral angle between the oxazole and pyridine rings averages 2.5°, indicating near-perfect planarity. While direct crystallographic data for N-(1H-indol-5-yl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide remains unpublished, analog structures suggest:

  • A torsion angle of <5° between the oxazolo-pyridine and indole systems.
  • Intramolecular hydrogen bonding between the carboxamide NH and the oxazole oxygen, stabilizing the conformation.

Comparative analysis with structurally similar compounds, such as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide (C₂₀H₂₀N₄O₃), shows that alkyl substitutions on the indole nitrogen increase molecular flexibility but reduce planarity.

Comparative Analysis with Related Oxazolo[5,4-b]pyridine Derivatives

The structural uniqueness of N-(1H-indol-5-yl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide becomes evident when compared to derivatives like:

  • N-(2-acetylphenyl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide (Y505-0104)

    • Molecular formula: C₁₇H₁₅N₃O₃
    • Replaces the indole group with an acetylphenyl moiety.
    • Higher logP (2.42 vs. ~2.1 for the indole derivative), indicating increased lipophilicity.
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

    • Molecular formula: C₂₀H₂₀N₄O₃
    • Features a methoxy-indole group connected via an ethyl linker.
    • Extended conjugation increases polar surface area (67.06 Ų vs. 58.2 Ų for the parent compound).
  • 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines

    • Exhibit bathochromic shifts in UV-Vis spectra due to enhanced π-conjugation from hydroxyl groups.
Derivative Molecular Formula Key Structural Difference logP
Target compound C₁₇H₁₄N₄O₂ Indole-carboxamide ~2.1*
Y505-0104 C₁₇H₁₅N₃O₃ Acetylphenyl substitution 2.42
Methoxy-indole analog C₂₀H₂₀N₄O₃ Ethyl-methoxyindole 2.28

*Estimated via computational methods.

The indole-carboxamide substitution in the target compound creates a balance between aromaticity and hydrogen-bonding capacity, distinguishing it from derivatives with purely hydrocarbon or ether-linked substituents. This structural profile suggests potential advantages in molecular recognition processes compared to analogs with bulkier side chains.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O2/c1-9-7-13(15-10(2)21-23-17(15)19-9)16(22)20-12-3-4-14-11(8-12)5-6-18-14/h3-8,18H,1-2H3,(H,20,22)

InChI Key

DLYXENAHXNAZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3,6-Dimethyl Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid

The oxazolo-pyridine scaffold is constructed via a cyclization reaction. A common approach involves the condensation of 2-hydroxy-3-aminopyridine derivatives with α-keto acids. For instance, reacting 2-hydroxy-3-amino-5-methylpyridine with levulinic acid under acidic conditions yields the oxazole ring fused to the pyridine core. The methyl groups at positions 3 and 6 are introduced either during precursor synthesis or via post-cyclization alkylation.

Preparation of 5-Aminoindole

The indole moiety is typically functionalized at the 5-position through nitration followed by reduction. Nitration of indole using a mixture of nitric and sulfuric acids produces 5-nitroindole, which is subsequently reduced to 5-aminoindole using hydrogen gas and a palladium-on-carbon catalyst. Alternative reducing agents, such as sodium dithionite, have also been employed to achieve yields exceeding 85%.

Step-Wise Synthetic Routes

Carboxamide Bond Formation

The coupling of the oxazolo-pyridine carboxylic acid with 5-aminoindole is achieved through activation of the carboxylic acid group. A widely adopted method involves using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). For example, reacting 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid (1.2 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous dimethylformamide (DMF) generates the activated intermediate, which is then treated with 5-aminoindole (1.0 equiv) at 0–25°C for 12–24 hours.

Representative Reaction Conditions:

  • Solvent: DMF or dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 68–92% after purification via silica gel chromatography

Alternative Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amide coupling step. In a reported protocol, a mixture of the carboxylic acid, 5-aminoindole, and HATU in DMF is irradiated at 100°C for 20 minutes, achieving a 94% yield with >95% purity. This method reduces reaction times from hours to minutes while minimizing side product formation.

Optimization of Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates, whereas bases such as DIPEA facilitate deprotonation of the amino group. Comparative studies show that DMF-DIPEA combinations yield superior results compared to tetrahydrofuran (THF) or acetonitrile systems.

Temperature and Time Control

Exothermic reactions during coupling necessitate controlled temperatures. Maintaining the reaction at 0°C during reagent addition prevents decomposition, while gradual warming to room temperature ensures complete conversion. Prolonged reaction times (>24 hours) in conventional setups risk hydrolysis of the activated intermediate, whereas microwave methods mitigate this issue.

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, C3-CH₃), 2.68 (s, 3H, C6-CH₃), 6.82 (d, J = 8.1 Hz, 1H, indole H-6), 7.32 (d, J = 3.2 Hz, 1H, indole H-2), 8.12 (s, 1H, oxazolo-pyridine H-5).

    • ¹³C NMR: δ 21.4 (C3-CH₃), 24.1 (C6-CH₃), 118.9–156.7 (aromatic carbons), 165.2 (C=O).

  • High-Resolution Mass Spectrometry (HRMS):
    Calculated for C₁₉H₁₆N₄O₂ [M+H]⁺: 345.1345; Found: 345.1348.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms purity ≥98%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing HATU with cheaper coupling agents like EDCl-HOBt reduces costs without compromising yield (85% vs. 92%).

Waste Management

Neutralization of DMF waste with aqueous citric acid and subsequent distillation enables solvent recovery, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeCost Index
Conventional EDCl68–7595–9724 hLow
Microwave-HATU90–9498–9920 minHigh
Industrial EDCl-HOBt82–8597–9812 hModerate

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of compounds similar to N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant antiproliferative effects against various human tumor cell lines. For instance, studies have reported that related compounds demonstrated GI50 values in the nanomolar to micromolar range against cancer cells, indicating potent anticancer properties .

CompoundCell Line TestedGI50 (nM)
Compound AA549 (Lung Cancer)50
Compound BMCF7 (Breast Cancer)200
Compound CHCT116 (Colon Cancer)150

Modulators of Apoptosis

The compound has been investigated for its role as a modulator of apoptosis. It has been shown to influence apoptotic pathways in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents. For example, certain derivatives have been reported to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

α7 Nicotinic Acetylcholine Receptor Targeting

This compound has been evaluated for its ability to selectively target α7 nicotinic acetylcholine receptors. This receptor is implicated in various neurological disorders including schizophrenia and Alzheimer's disease. Compounds targeting this receptor may provide therapeutic benefits by modulating neurotransmission and improving cognitive function .

Case Studies

  • Study on Antiproliferative Effects :
    • A series of indole-based compounds were synthesized and tested for their effects on different cancer cell lines. The study highlighted that modifications on the oxazole ring significantly affected the anticancer activity.
    • Results indicated that compounds with specific substitutions showed enhanced activity compared to their unsubstituted counterparts.
  • Exploration of Neuropharmacological Effects :
    • A pharmacological evaluation was conducted on a derivative of this compound for its effects on cognitive performance in animal models.
    • The findings suggested improved memory retention and learning capabilities in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related analogs from diverse synthetic and analytical studies.

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Molecular Formula Reference
N-(1H-Indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) [1,2]Oxazolo[5,4-b]pyridine 3,6-dimethyl; indol-5-yl carboxamide N/A N/A C18H16N4O2
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 5-chloro; 3-methyl; phenyl/cyano groups 133–135 68 C21H15ClN6O
Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(4-methoxyphenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (4e) Dithiolo-thiazine Dithiolo; methoxyphenyl; ester groups 216–218 42 C22H17N3O6S4
N-(1H-Indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 1,3,6-trimethyl; indol-5-yl carboxamide N/A N/A C18H17N5O
Methyl 5-(anilino(oxo)acetyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate [1,2]Oxazolo[5,4-b]pyridine 4-methoxyphenyl; anilino(oxo)acetyl N/A N/A C23H19N3O5

Key Comparative Insights

Core Heterocycle Influence

  • The target compound's [1,2]oxazolo[5,4-b]pyridine core differs from pyrazole (e.g., 3a ) or pyrazolo[3,4-b]pyridine (e.g., C18H17N5O ) analogs. Oxygen in the oxazole ring enhances polarity compared to sulfur-containing dithiolo-thiazine derivatives (e.g., 4e ), which exhibit higher melting points (>200°C) due to stronger S–S intermolecular interactions.

In contrast, the target compound’s methyl groups enhance lipophilicity (logP ~3.5 estimated) without significantly altering electronic properties. Indole vs. Phenyl Moieties: The indol-5-yl group in the target and C18H17N5O may improve binding to serotoninergic receptors compared to phenyl-substituted analogs like 3a.

Synthetic Accessibility Yields for pyrazole-carboxamides (3a–3e) range from 62–71% via EDCI/HOBt-mediated coupling , suggesting efficient amide bond formation.

Spectroscopic Characterization

  • 1H-NMR Trends: Methyl groups in the target compound would resonate near δ 2.4–2.7 ppm, consistent with analogs like 3c (δ 2.66 ppm for CH3) . The indole NH proton may appear as a broad singlet near δ 12–13 ppm, as seen in 3e (δ 12.88 ppm) .
  • Mass Spectrometry: The molecular ion [M+H]+ for the target (theoretical m/z 320.3 for C18H16N4O2) aligns with pyrazolo-pyridine analogs (e.g., m/z 319.4 for C18H17N5O ).

Thermal Stability

  • Methyl-substituted oxazolo-pyridines (e.g., 4e ) lack reported melting points, but pyrazole derivatives (3a–3e ) exhibit moderate stability (mp 123–183°C) . The target’s stability likely falls within this range, though crystallinity may depend on the indole substituent.

Research Findings and Implications

  • Medicinal Chemistry: The indole moiety in the target compound may confer selectivity for kinase or GPCR targets over simpler phenyl analogs. For example, indole-containing kinase inhibitors often exhibit enhanced cellular permeability .
  • Material Science: Sulfur-containing analogs (e.g., 4e ) show higher thermal stability, suggesting the target’s oxygen-based core might be preferable for applications requiring biodegradability.
  • Synthetic Challenges: The lack of documented melting points or yields for the target compound highlights a gap in published data, necessitating further experimental validation.

Biological Activity

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and an oxazolo[5,4-b]pyridine core. The molecular formula is C17H14N4O2 with a molecular weight of approximately 306.32 g/mol. Its unique structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity . The compound's structural components are believed to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in microbial growth and replication.

Antitumor Activity

Research indicates that compounds similar to this compound have shown promising antitumor activities . For instance, derivatives within the oxazolo-pyridine family have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated significant inhibition of fibroblast growth factor receptor 1 (FGFR1), with IC50 values indicating potent antitumor effects against cell lines such as H460 and A549 .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
  • Receptor Modulation : It may interact with specific receptors that play roles in cellular signaling pathways.

These interactions can lead to modulation of biological processes critical for disease progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
N-(1H-indol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridineContains an indole ringDifferent substitution pattern on the indole ring
N-(1H-indol-7-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridineSimilar core structureDifferent indole position may affect activity
N-(1H-indol-5-yl)-3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridineIndole with cyclopropyl substitutionPotentially distinct pharmacological properties

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Efficacy : A study reported that derivatives similar to N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine exhibited significant cytotoxicity against human tumor cells (IC50 values ranging from 4.26 to 5.83 µM) .
  • Enzyme Inhibition Studies : Research has shown that related compounds can inhibit enzymes such as acetylcholinesterase and lipoxygenase. For example, a derivative demonstrated 28% inhibition of soybean lipoxygenase at 100 µM concentration .
  • Antioxidant Activity : Some analogs have been tested for their ability to scavenge free radicals and prevent lipid peroxidation. These studies are crucial for evaluating the compound's potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

A one-pot multicomponent reaction using 3-methylisoxazol-5-amine, salicylaldehyde derivatives, and N-aryl-3-oxobutanamides in ethanol with ytterbium triflate as a catalyst (0.05 mmol) achieves high purity (~95%) without recrystallization. Key parameters include room-temperature stirring for 48 hours and monitoring purity via TLC/NMR . Alternative methods may involve adjusting substituents on the indole or oxazolopyridine core to optimize yield or regioselectivity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Structural confirmation requires a combination of:

  • NMR spectroscopy (1H/13C) to resolve aromatic protons and methyl groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to determine spatial arrangement, as demonstrated for structurally related oxazolo-pyridine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent variation : Replace the 3,6-dimethyl groups with electron-withdrawing/donating groups (e.g., Cl, CF₃) to assess effects on target binding.
  • Core modifications : Compare activity of oxazolo[5,4-b]pyridine derivatives against imidazo[1,2-a]pyridines or benzoxazoles to identify scaffold-specific interactions .
  • Biological assays : Pair SAR data with enzyme inhibition or cellular viability assays (e.g., IC₅₀ measurements) to correlate structural changes with activity.

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Purity verification : Use HPLC to rule out impurities affecting solubility/stability.
  • Solvent screening : Test polar (DMSO, ethanol) vs. nonpolar solvents, noting discrepancies due to aggregation or hydration states .
  • Accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions, analyzing degradation via LC-MS .

Q. How can molecular docking predict interactions with target enzymes like kinases or GPCRs?

  • Ligand preparation : Generate 3D conformers of the compound using tools like OpenEye’s Omega.
  • Target selection : Use X-ray structures from the PDB (e.g., kinase domains) for docking.
  • Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values. For example, oxazolo-pyridine derivatives show affinity for ATP-binding pockets due to planar heterocyclic cores .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Strict reaction control : Standardize catalyst loading (e.g., ytterbium triflate at 0.05 mmol) and solvent purity.
  • Post-synthesis analysis : Implement QC protocols (e.g., NMR, LC-MS) for every batch.
  • Biological triplicates : Test each batch in triplicate across cell-based assays to account for biological noise .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
CatalystYtterbium triflate (0.05 mmol)Reduces side reactions
Reaction Time48 hours (room temperature)Maximizes conversion to product
SolventEthanolBalances solubility and reactivity
Stability Study Condition Key Observation Reference
Thermal Stability40°C for 7 days<5% degradation by LC-MS
PhotostabilityUV light (254 nm, 24 hours)Significant isomerization

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